3'-Nitrobiphenyl-4-sulfonyl chloride

Descripción general

Descripción

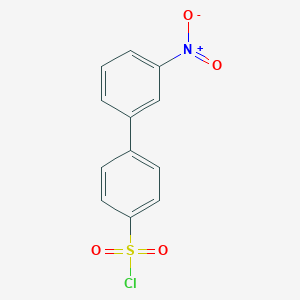

3'-Nitrobiphenyl-4-sulfonyl chloride is a sulfonating agent characterized by a biphenyl backbone with a nitro (-NO₂) substituent at the 3' position and a sulfonyl chloride (-SO₂Cl) group at the 4 position. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, due to the reactivity of the sulfonyl chloride group. Its biphenyl structure enhances stability and influences electronic properties, making it distinct from simpler aryl sulfonyl chlorides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitrobiphenyl-4-sulfonyl chloride typically involves the nitration of biphenyl followed by sulfonation and chlorination. The nitration process can be carried out using nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring . The sulfonation step involves treating the nitrobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . Finally, the sulfonyl group is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In an industrial setting, the production of 3’-Nitrobiphenyl-4-sulfonyl chloride follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the yield and selectivity of the nitration and sulfonation steps .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Nitrobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Electrophilic aromatic substitution: The biphenyl ring can undergo further substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

Electrophilic aromatic substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used in the presence of Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Aminobiphenyl derivatives: Formed from the reduction of the nitro group.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

3'-Nitrobiphenyl-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its reactivity allows it to form sulfonamide derivatives, which are integral to many therapeutic agents. Notably, it has been involved in the synthesis of antiviral drugs such as fosamprenavir and darunavir, which are used in the treatment of HIV.

Key Applications:

- Antiviral Agents: Used in the synthesis of compounds that exhibit antiviral properties.

- Sulfonamide Drugs: Acts as a precursor for sulfonamide-based pharmaceuticals, which have broad applications in treating bacterial infections and other diseases.

Biochemical Research

In biochemical research, this compound is employed for protein modification. Its ability to form covalent bonds with nucleophilic sites on amino acids facilitates studies on protein structure-function relationships. This is particularly useful in enzyme mechanism investigations and the design of enzyme inhibitors.

Research Applications:

- Proteomics: Utilized in proteomics to modify proteins for functional studies.

- Enzyme Inhibition Studies: Helps in designing inhibitors targeting specific enzymes involved in disease processes.

Chemical Reactions

The compound is known for its participation in various chemical reactions, including nucleophilic substitution and reduction reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters.

Types of Reactions:

- Nucleophilic Substitution: Reacts with amines to form sulfonamides.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

Agrochemical Applications

Beyond pharmaceuticals, this compound is also recognized for its role as an intermediate in agrochemical synthesis. It can be used to produce various pesticides and herbicides that are essential for agricultural practices.

Industrial Uses

The compound finds applications in the production of specialty chemicals, including dyes and pigments. Its unique reactivity allows for the development of new materials with desirable properties for industrial applications.

Mecanismo De Acción

The mechanism of action of 3’-Nitrobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide or sulfonate derivatives . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity of sulfonyl chlorides is heavily influenced by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl chloride, while electron-donating groups (EDGs) reduce it. Below is a detailed comparison:

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

- Substituents : Trifluoromethyl (-CF₃) at 3', sulfonyl chloride at 3.

- Key Properties :

- PubChem CID : 16244690.

4-Methyl-3-nitrobenzenesulfonyl chloride

- Substituents: Methyl (-CH₃) at 4, nitro (-NO₂) at 3.

- Key Properties :

- PubChem CID : 560637.

3-Chloro-4-fluorobenzenesulfonyl chloride

- Substituents : Chloro (-Cl) at 3, fluoro (-F) at 4.

- Key Properties: Chloro (stronger EWG) dominates over fluoro, enhancing electrophilicity.

4-Chloro-3-nitrobenzenesulfonyl chloride

- Substituents : Chloro at 4, nitro at 3.

- Key Properties :

Structural Isomers and Backbone Modifications

Biphenyl-3-sulfonyl chloride

- Structure : Sulfonyl chloride at position 3 of biphenyl.

- Similarity score: 0.98 compared to biphenyl-4-sulfonyl derivatives .

4-Chloropyridine-3-sulfonyl chloride

- Structure : Pyridine ring with chloro at 4 and sulfonyl chloride at 3.

- Key Properties :

Comparative Data Table

*Calculated based on molecular formulas.

Actividad Biológica

3'-Nitrobiphenyl-4-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which includes a nitro group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has been shown to exhibit inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 40 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

The compound's activity against E. coli and S. aureus indicates its potential as a lead compound in the development of new antibiotics, particularly in light of growing antimicrobial resistance.

Cytotoxicity Studies

In addition to its antibacterial properties, studies have evaluated the cytotoxic effects of this compound on human cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The IC50 values suggest that while the compound exhibits cytotoxicity against cancer cell lines, further studies are necessary to assess its selectivity and therapeutic index.

The biological activity of this compound is believed to be associated with its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The sulfonamide moiety may play a crucial role in these interactions, potentially acting as an inhibitor of key enzymes involved in these processes.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in different biological contexts:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use as an antibacterial agent in clinical settings .

- Anticancer Potential : Research involving human cancer cell lines indicated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, supporting its potential as a chemotherapeutic agent .

- Synergistic Effects : Preliminary data suggest that when combined with other known antibiotics, such as ceftizoxime, the efficacy of this compound may be enhanced, indicating a possible synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3'-nitrobiphenyl-4-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of biphenyl derivatives followed by chlorination. For example, sulfonic acid intermediates (e.g., 4-nitrobenzenesulfonic acid, as in ) are treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric control of the chlorinating agent are critical to minimize side reactions (e.g., over-chlorination). Yield optimization may require inert atmospheres (N₂/Ar) and dry solvents . Post-synthesis, purification via recrystallization (using solvents like dichloromethane/hexane) is recommended, with purity verified by melting point analysis (mp 75–78°C, as in ) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonyl chloride group (δ ~7.5–8.5 ppm for nitro-substituted biphenyl; δ ~140–150 ppm for SO₂Cl in ¹³C).

- IR Spectroscopy : Detect S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 cm⁻¹ and 1340 cm⁻¹).

- HPLC/GC-MS : Assess purity (>95% by area normalization) and rule out residual solvents or byproducts .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer : this compound is moisture-sensitive and corrosive. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage at 0–6°C in airtight, amber glass containers prevents hydrolysis . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The nitro group at the 3'-position enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using HPLC can track reaction progress with varying nucleophiles. For example, in amide formation (e.g., ), the nitro group stabilizes transition states, reducing activation energy. Competitive experiments with non-nitro analogs (e.g., biphenyl-4-sulfonyl chloride) quantify this effect .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction media?

- Methodological Answer : Hydrolysis to the sulfonic acid can be minimized by:

- Strict anhydrous conditions : Use molecular sieves (3Å) in storage containers.

- Low-temperature synthesis : Conduct reactions below 10°C (e.g., ice-water baths).

- Protective groups : Temporarily replace the chloride with stable leaving groups (e.g., imidazole derivatives) for aqueous-phase reactions, regenerating the sulfonyl chloride post-reaction .

Q. How can this compound be utilized in synthesizing sulfonamide-based bioactive molecules, and what analytical tools validate successful conjugation?

- Methodological Answer : The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides, a common pharmacophore. For example, coupling with 3-chloro-4-fluorobenzenesulfonamide derivatives ( ) requires equimolar amine in dry THF at 0°C. Post-reaction, LC-MS and ¹H NMR confirm conjugation (disappearance of NH₂ peaks; new sulfonamide NH at δ ~10 ppm). X-ray crystallography (as in ) resolves stereochemical outcomes in complex targets .

Q. What are the challenges in analyzing trace impurities (e.g., isomers, hydrolyzed byproducts) in this compound, and how can they be resolved?

- Methodological Answer : Isomeric impurities (e.g., 2'-nitro vs. 3'-nitro positions) require advanced separation techniques:

Propiedades

IUPAC Name |

4-(3-nitrophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDVWDRGRWSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585801 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-50-1 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.